3-Chloro-4-methylphenyl isocyanate
Overview
Description
3-Chloro-4-methylphenyl isocyanate is a chlorinated aromatic isocyanate compound. While the provided papers do not directly discuss 3-Chloro-4-methylphenyl isocyanate, they do provide insights into related isocyanate compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of isocyanates in general.
Synthesis Analysis
The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-isocyano-4-methylphenyl diphenylacetate, a related compound, was achieved by the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride . This suggests that similar methods could potentially be applied to synthesize 3-Chloro-4-methylphenyl isocyanate, although the specific details would depend on the reactivity of the chloro and methyl substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the presence of an isocyanate group (NCO). The vibrational spectra and ab initio/DFT analysis for chloro-methylphenyl isocyanates, including 3-chloro-4-methylphenyl isocyanate, have been studied, providing information on energies, optimized geometrical parameters, vibrational frequencies, and other molecular properties . These studies help in understanding the electronic structure and reactivity of the isocyanate group in different chemical environments.
Chemical Reactions Analysis
Isocyanates are known to be reactive compounds that can participate in various chemical reactions. For example, the reaction of chloroformyl isocyanate with 2-amino-4(3H)-pyrimidinone led to the formation of fused heterocycles with a 1,3,5-triazine-2,4(1H,3H)-dione ring . This indicates that 3-Chloro-4-methylphenyl isocyanate could also react with nucleophiles to form a variety of heterocyclic compounds, potentially with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates can be influenced by their molecular structure. For example, the presence of a chloro substituent can affect the boiling point, solubility, and stability of the compound. The vibrational spectra analysis provides insights into the physical properties of chloro-methylphenyl isocyanates, which can be correlated with their chemical behavior . Additionally, the crystal structure of related compounds, such as 2-isocyano-4-methylphenyl diphenylacetate, reveals information about molecular conformations and intermolecular interactions .
Scientific Research Applications
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : “3-Chloro-4-methylphenyl isocyanate” is used in the analysis of thermophysical property data. This data is critically evaluated and used for various scientific and industrial applications .
- Method : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data includes properties such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, and viscosity .
Synthesis of Urea Compounds
- Field : Organic Chemistry
- Application : “3-Chloro-4-methylphenyl isocyanate” is used as a building block in the synthesis of various urea compounds .
- Results : The resulting urea compounds have various applications in scientific research and industry .
Chemical Reactivity Research
- Field : Chemical Engineering
- Application : “3-Chloro-4-methylphenyl isocyanate” is used in the study of chemical reactivity. It is known to react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .
- Results : The results of these reactions can vary widely, but they often involve the release of heat and the formation of new compounds .
Synthesis of Thiourea Compounds
- Field : Organic Chemistry
- Application : “3-Chloro-4-methylphenyl isocyanate” may be used in the synthesis of thiourea compounds .
- Method : The synthesis involves the reaction of the isocyanate with other organic compounds .
- Results : The resulting thiourea compounds have various applications in scientific research and industry .
Reactivity Research
- Field : Chemical Engineering
- Application : “3-Chloro-4-methylphenyl isocyanate” is used in the study of chemical reactivity. It is known to react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .
- Results : The results of these reactions can vary widely, but they often involve the release of heat and the formation of new compounds .
Synthesis of Thiourea Compounds
- Field : Organic Chemistry
- Application : “3-Chloro-4-methylphenyl isocyanate” may be used in the synthesis of thiourea compounds .
- Method : The synthesis involves the reaction of the isocyanate with other organic compounds .
- Results : The resulting thiourea compounds have various applications in scientific research and industry .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-isocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKKMZDESVUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067390 | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-4-methylphenyl isocyanate appears as a colorless liquid with an acrid odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-Chloro-4-methylphenyl isocyanate | |
CAS RN |
28479-22-3, 51488-20-1 | |
Record name | 3-CHLORO-4-METHYLPHENYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2897 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28479-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylphenylisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051488201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-chloro-4-isocyanato-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-p-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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